Phenylaminopyridin-3-ylacetonitrile
Overview
Description
Phenylaminopyridin-3-ylacetonitrile is an organic compound that features a pyridine ring substituted with a phenylamino group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenylaminopyridin-3-ylacetonitrile typically involves the reaction of 3-bromopyridine with phenylamine under suitable conditions to form the phenylaminopyridine intermediate. This intermediate is then reacted with acetonitrile in the presence of a base to yield this compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenylaminopyridin-3-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phenylamino and acetonitrile groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Phenylaminopyridin-3-ylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of phenylaminopyridin-3-ylacetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and cell proliferation .
Comparison with Similar Compounds
Phenylaminopyridin-3-ylacetonitrile can be compared with other similar compounds, such as:
Pyridine Derivatives: These compounds share the pyridine core and exhibit similar chemical reactivity.
Phenylamino Compounds: These compounds have the phenylamino group, contributing to their biological activities.
Acetonitrile Derivatives: These compounds contain the acetonitrile group, influencing their chemical properties
Uniqueness: What sets this compound apart is the combination of these functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-anilino-2-pyridin-3-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-13(11-5-4-8-15-10-11)16-12-6-2-1-3-7-12/h1-8,10,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJYDAGMDMNRFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378042 | |
Record name | Phenylaminopyridin-3-ylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-91-8 | |
Record name | α-(Phenylamino)-3-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904813-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylaminopyridin-3-ylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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